3-(4-fluorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
CAS No.: 1396628-06-0
Cat. No.: VC4536014
Molecular Formula: C22H21FN4O3
Molecular Weight: 408.433
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396628-06-0 |
|---|---|
| Molecular Formula | C22H21FN4O3 |
| Molecular Weight | 408.433 |
| IUPAC Name | 5-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C22H21FN4O3/c1-26-19(13-17(25-26)14-5-7-15(23)8-6-14)22(29)24-16-9-10-20(30-2)18(12-16)27-11-3-4-21(27)28/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,29) |
| Standard InChI Key | OIKQLLGTPQDXIE-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC)N4CCCC4=O |
Introduction
3-(4-fluorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic molecule belonging to the class of pyrazole derivatives. Its structure features a pyrazole ring, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug design due to its diverse biological activities .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. These may include microwave-assisted synthesis to enhance reaction rates and yields. A common method involves heating the reaction mixture under controlled conditions to facilitate the formation of the desired pyrazole derivative while minimizing by-products.
Biological Activities and Potential Applications
Compounds containing pyrazole rings are often synthesized for their biological properties, including anti-inflammatory and antimicrobial activities. The mechanism of action for compounds like 3-(4-fluorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide often involves interaction with specific biological targets, such as enzymes or receptors.
Comparison with Other Pyrazole Derivatives
| Compound | Molecular Weight | Biological Activity | Potential Applications |
|---|---|---|---|
| 3-(4-fluorophenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide | 408.4 g/mol | Anti-inflammatory, antimicrobial | Medicinal chemistry, drug design |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Not specified | Not detailed | Not specified |
| N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives | Varies | Antifungal | Antifungal therapy |
This table highlights the diversity of pyrazole and related heterocyclic compounds in terms of their biological activities and potential applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume